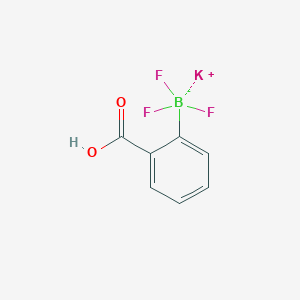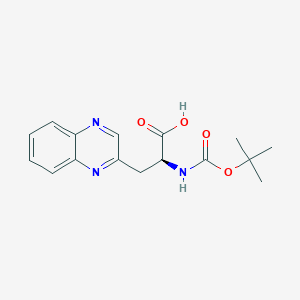
(S)-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a quinoxaline ring. The stereochemistry of the molecule is specified by the (S)-configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the quinoxaline ring: The quinoxaline ring is synthesized through a condensation reaction between an o-phenylenediamine derivative and a suitable dicarbonyl compound.
Coupling reaction: The protected amino acid is coupled with the quinoxaline derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting group under acidic conditions to yield the free amino acid.
Substitution reactions: The quinoxaline ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Substitution reactions: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products Formed
Deprotected amino acid: Removal of the Boc group yields the free amino acid.
Substituted quinoxaline derivatives: Substitution reactions result in various quinoxaline derivatives with different functional groups.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and leading to various biological effects. The exact mechanism of action would depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(quinoxalin-2-yl)propanoic acid: Similar structure but lacks the Boc protecting group.
®-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid: Enantiomer with the ®-configuration.
Quinoxaline derivatives: Various compounds with the quinoxaline ring and different substituents.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid is unique due to its specific stereochemistry, protecting group, and the presence of the quinoxaline ring
Properties
CAS No. |
161453-38-9 |
|---|---|
Molecular Formula |
C16H19N3O4 |
Molecular Weight |
317.34 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinoxalin-2-ylpropanoic acid |
InChI |
InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)19-13(14(20)21)8-10-9-17-11-6-4-5-7-12(11)18-10/h4-7,9,13H,8H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 |
InChI Key |
GOPADOFTCYAWLG-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=NC2=CC=CC=C2N=C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2N=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


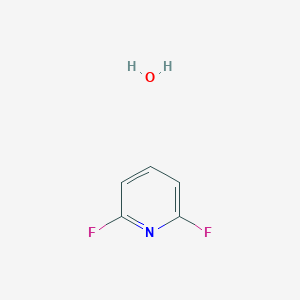
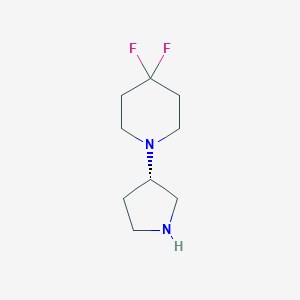
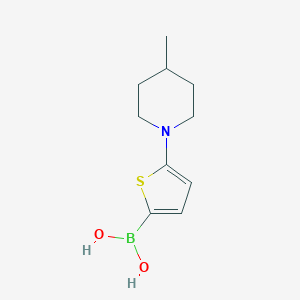
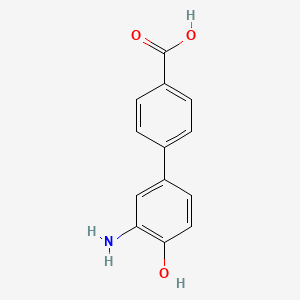
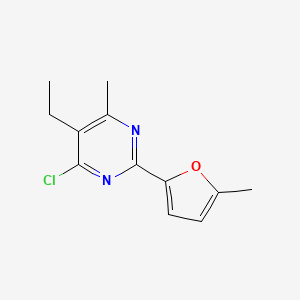
![7-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B15278249.png)
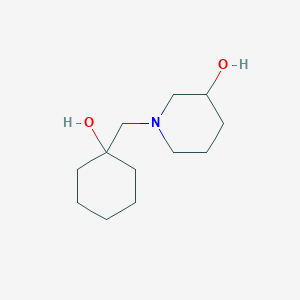
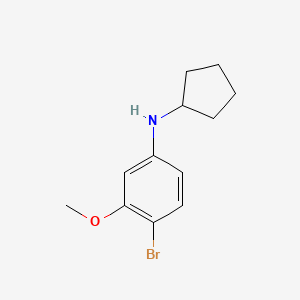
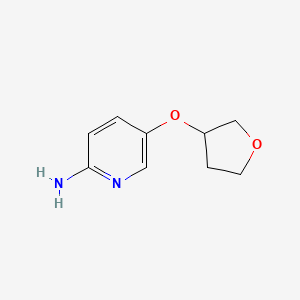
![3-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B15278291.png)
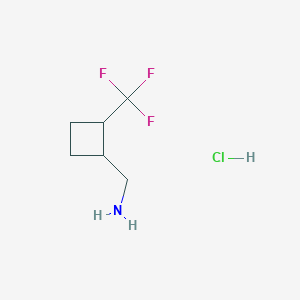
![tert-Butyl 1-(hydroxymethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15278304.png)
